4-[(Dimethylamino)methyl]phenol

Catalog No.
S1514103
CAS No.
103-87-7
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Dimethylamino)methyl]phenol

CAS Number

103-87-7

Product Name

4-[(Dimethylamino)methyl]phenol

IUPAC Name

4-[(dimethylamino)methyl]phenol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3

InChI Key

NFVPEIKDMMISQO-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)O

Canonical SMILES

CN(C)CC1=CC=C(C=C1)O

Application in Toxicology

Specific Scientific Field: This application falls under the field of Toxicology .

Summary of the Application: 4-[(Dimethylamino)methyl]phenol is used as an antidote for cyanide poisoning . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation .

Methods of Application or Experimental Procedures: In normal intermediary metabolism, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen . If methemoglobin is formed in excess of total body cytochrome aa 3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .

Results or Outcomes Obtained: The use of 4-[(Dimethylamino)methyl]phenol evoked a dose-dependent increase in cerebral blood flow when measured in canine brain .

Application in Organic Chemistry

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: 4-[(Dimethylamino)methyl]phenol is used in the synthesis of organic compounds via the Schiff bases reduction route .

Methods of Application or Experimental Procedures: The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

Results or Outcomes Obtained: The synthesized compounds via Schiff bases reduction route are 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol .

Application in the Synthesis of Water-Soluble Metal Phthalocyanines

Specific Scientific Field: This application falls under the field of Organic Synthesis .

Summary of the Application: 2,4,6-Tris(dimethylaminomethyl)phenol, a derivative of 4-[(Dimethylamino)methyl]phenol, is used in the synthesis of water-soluble metal phthalocyanines .

Methods of Application or Experimental Procedures: The compound is used to prepare phenolate anion-based branched/cross-linked anion exchange membranes (AEMs) .

Results or Outcomes Obtained: The synthesized compounds are used as a curing agent in the production of epoxy membranes .

Application in the Stabilization of Lubricant Oils

Specific Scientific Field: This application falls under the field of Chemical Engineering .

Summary of the Application: 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, a derivative of 4-[(Dimethylamino)methyl]phenol, is used as an antioxidant to stabilize lubricant oils .

Methods of Application or Experimental Procedures: The compound is added to lubricant oils to prevent oxidation .

Results or Outcomes Obtained: The addition of the compound increases the stability and lifespan of lubricant oils .

4-[(Dimethylamino)methyl]phenol, also known by its chemical formula C₉H₁₃NO, is an organic compound characterized by a phenolic structure with a dimethylaminomethyl substituent at the para position. This compound appears as a white crystalline solid and has a melting point of approximately 112 °C and a boiling point ranging from 105 to 106 °C at reduced pressure . It is classified under the category of phenols and is notable for its potential applications in various fields, including chemistry and biology.

Typical of phenolic compounds. Notably, it can undergo:

  • Electrophilic Substitution: The aromatic ring can react with electrophiles due to the electron-donating effect of the dimethylamino group.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

Research indicates that 4-[(Dimethylamino)methyl]phenol exhibits biological activities that may include:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it relevant in the development of antimicrobial agents.
  • Antioxidant Activity: The compound's structure allows it to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

These properties suggest its utility in pharmaceutical applications and health-related research.

The synthesis of 4-[(Dimethylamino)methyl]phenol can be achieved through several methods, including:

  • Mannich Reaction: This involves the reaction of formaldehyde, dimethylamine, and phenol under acidic conditions to yield the desired compound.
  • Alkylation: The reaction of phenol with dimethylaminomethyl chloride can also produce 4-[(Dimethylamino)methyl]phenol.

These methods allow for the efficient production of this compound for laboratory and industrial applications.

4-[(Dimethylamino)methyl]phenol finds application in various domains:

  • Chemical Industry: Used as an intermediate in the synthesis of dyes, resins, and other organic compounds.
  • Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug formulation.
  • Cosmetics: Employed in formulations for its preservative qualities.

These applications underscore its importance as a versatile chemical compound.

Studies on the interactions of 4-[(Dimethylamino)methyl]phenol with other substances have revealed:

  • Synergistic Effects: When combined with certain antibiotics, it may enhance their efficacy against resistant bacterial strains.
  • Toxicological Assessments: Research indicates that while it possesses beneficial properties, caution is advised due to potential cytotoxic effects at higher concentrations .

Understanding these interactions is crucial for safe and effective utilization in various applications.

Several compounds share structural characteristics with 4-[(Dimethylamino)methyl]phenol. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenolC₁₄H₁₉N₁OEnhanced stability due to bulky tert-butyl groups
2,4,6-Tris(dimethylaminomethyl)phenolC₁₅H₂₇N₃OContains three dimethylaminomethyl groups; more complex
4-(Dimethylamino)phenolC₉H₁₃N₁OLacks the additional methyl group; simpler structure

These compounds illustrate variations in structure and functionality while emphasizing the unique properties of 4-[(Dimethylamino)methyl]phenol.

XLogP3

1

UNII

XA8M8AIM6T

Other CAS

103-87-7

Wikipedia

4-((dimethylamino)methyl)phenol

General Manufacturing Information

Phenol, 4-[(dimethylamino)methyl]-: INACTIVE

Dates

Modify: 2023-08-15

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